4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde
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Overview
Description
4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzo[c][1,2,5]thiadiazole core with difluoro substituents and ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as difluorobenzene derivatives, followed by subsequent functionalization to introduce the aldehyde groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry and Materials Science: This compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Biology and Medicine: In biological research, 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde can be employed as a fluorescent probe or a building block for bioconjugation. Its potential medicinal applications include the design of new pharmaceuticals with enhanced efficacy and selectivity.
Industry: The compound's versatility extends to industrial applications, where it can be used in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in photovoltaic devices, it may act as an electron acceptor, facilitating charge separation and transport. In biological systems, its fluorescent properties can be harnessed for imaging and tracking cellular processes.
Molecular Targets and Pathways:
Photovoltaic Devices: Interaction with other organic materials to form a heterojunction, enhancing charge separation and transport.
Biological Systems: Binding to specific biomolecules or cellular components, enabling fluorescence-based imaging.
Comparison with Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share a similar benzo[c][1,2,5]thiadiazole core but differ in their substituents and functional groups.
4,4'-Dibromobenzophenone: This compound has a similar structure but with bromine substituents instead of fluorine.
Uniqueness: 4,4'-((5,6-Difluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde stands out due to its specific combination of difluoro substituents and ethynyl linkages, which confer unique electronic and photophysical properties not found in other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for various advanced technologies and scientific endeavors.
Properties
IUPAC Name |
4-[2-[5,6-difluoro-4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10F2N2O2S/c25-21-19(11-9-15-1-5-17(13-29)6-2-15)23-24(28-31-27-23)20(22(21)26)12-10-16-3-7-18(14-30)8-4-16/h1-8,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPKVNUYOJHXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=C(C(=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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